molecular formula C20H23NO4 B2696642 (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide CAS No. 466655-11-8

(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2696642
CAS No.: 466655-11-8
M. Wt: 341.407
InChI Key: PSDBBQBSZNVYNI-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cinnamamide Scaffolds in Medicinal Chemistry

The cinnamamide scaffold, characterized by its α,β-unsaturated carbonyl system conjugated to an aromatic ring, has emerged as a privileged structure in drug discovery. This framework enables diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Its structural plasticity allows for extensive derivatization, facilitating optimization of pharmacokinetic and pharmacodynamic properties. For example, methoxy and acetoxy substitutions on the phenyl ring enhance binding affinity to targets like epidermal growth factor receptor (EGFR) and P-glycoprotein (P-gp).

Cinnamamides exhibit broad-spectrum bioactivity, including anticancer, antitubercular, and anti-inflammatory effects. The electron-deficient α,β-unsaturated system enables Michael addition reactions with cysteine residues in kinase domains, making it particularly effective in designing irreversible enzyme inhibitors.

Historical Development of (2E)-N-(3,4-Dimethoxyphenyl)-3-(4-Propoxyphenyl)prop-2-enamide Research

The synthesis of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide (CAS 433707-88-1) represents a strategic effort to combine two pharmacophoric elements:

  • 3,4-Dimethoxyphenyl group : Known to enhance blood-brain barrier permeability and modulate tyrosine kinase inhibition.
  • 4-Propoxyphenyl moiety : Introduced to improve lipophilicity and target engagement in hydrophobic protein pockets.

Early work on related analogs dates to 2019, when Firdaus et al. synthesized 12 cinnamamide derivatives and identified structural determinants for P388 leukemia cell inhibition. Subsequent studies incorporated computational approaches, with molecular docking revealing that propoxy substitutions stabilize ligand-P-gp complexes through van der Waals interactions with Trp231. By 2022, advanced derivatives like the title compound were synthesized to explore synergistic effects of alkoxy substituents on both aromatic rings.

Current Research Landscape and Knowledge Gaps

Recent studies focus on three key areas:

1. Target Engagement

  • EGFR Inhibition : The compound’s dimethoxy groups align with the ATP-binding cleft of mutant EGFR (T790M/L858R), as demonstrated by molecular dynamics simulations showing ΔG binding = -5.57 kcal/mol.
  • P-gp Modulation : Propoxy substituents reduce efflux pump activity, with ligand efficiency scores comparable to ZQU (a known P-gp substrate).

2. Synthetic Accessibility
A representative synthesis involves:

  • Heck coupling between 4-propoxycinnamoyl chloride and 3,4-dimethoxyaniline
  • Purification via silica gel chromatography (hexane:EtOAc = 3:1)
    Yield: 68–72%.

3. Unresolved Questions

  • Impact of stereochemistry on off-target effects (all current studies use E-isomers)
  • Metabolic stability of the propoxy group in cytochrome P450-rich environments
  • Comparative efficacy against KRAS-mutant vs. EGFR-mutant cancers

Table 1: Key Physicochemical Properties

Property Value Method
Molecular Weight 309.41 g/mol Calculated
LogP 3.8 ± 0.2 SwissADME Prediction
H-bond Acceptors 3 Experimental
Rotatable Bonds 6 X-ray Crystallography

Table 2: In Silico Binding Affinities

Target Binding Energy (kcal/mol) Key Interacting Residues
EGFR (T790M/L858R) -8.2 ± 0.3 Met793, Leu844, Thr854
P-glycoprotein -5.6 ± 0.4 Gln725, Trp231, Phe728
Tubulin (βIII isoform) -6.1 ± 0.2 Asn101, Lys163, Val318

Ongoing research aims to address these gaps through:

  • Isosteric Replacement : Substituting propoxy with cyclopropoxy to enhance metabolic stability.
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugating the compound to E3 ligase ligands for targeted protein degradation.

Properties

IUPAC Name

(E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-13-25-17-9-5-15(6-10-17)7-12-20(22)21-16-8-11-18(23-2)19(14-16)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDBBQBSZNVYNI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-propoxybenzaldehyde.

    Formation of the Intermediate: A condensation reaction between 3,4-dimethoxyaniline and 4-propoxybenzaldehyde under acidic or basic conditions forms an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide exhibit moderate anticancer activity. The presence of methoxy groups enhances the compound's ability to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy .

Antimycobacterial Activity

In vitro studies have demonstrated that related compounds possess antimycobacterial properties, particularly against strains such as Mycobacterium smegmatis and M. marinum. The structural characteristics of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide may contribute to its effectiveness against these pathogens .

Anti-inflammatory Effects

Compounds within this structural class have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. The modulation of inflammatory responses could be beneficial in conditions such as arthritis or other chronic inflammatory disorders .

Drug Development

The unique chemical structure of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide positions it as a promising lead compound for drug development. Its diverse biological activities suggest potential applications in treating various diseases, including cancer and infectious diseases.

Case Studies

  • Cancer Cell Line Studies : In a study evaluating the effects of methoxychalcones on human cancer cell lines, similar compounds showed a significant reduction in cell viability and induced apoptosis through caspase activation pathways . This highlights the potential of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide as an anticancer agent.
  • Antimycobacterial Testing : A series of experiments assessed the efficacy of related compounds against Mycobacterium species. Results indicated that certain derivatives exhibited promising activity against drug-resistant strains, paving the way for further exploration of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide in tuberculosis treatment .

Mechanism of Action

The mechanism by which (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of cinnamanilides are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Selected Cinnamanilides

Compound Name Substituents (R1, R2) Key Functional Groups logP* Biological Activities Cytotoxicity (IC50, µM) References
(2E)-N-(3,4-Dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide R1: 3,4-dimethoxy, R2: 4-propoxy Methoxy, propoxy ~3.8† Predicted: Anti-inflammatory, antimicrobial (moderate) Not reported
Tranilast (Rizaben®) R1: 3,4-dimethoxy, R2: benzoic acid Carboxylic acid ~2.5 Anti-inflammatory, anti-allergic (clinical use) >100 (low cytotoxicity)
(2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide R1: 3,4-dimethoxy, R2: 3,4-dimethoxyphenethyl Dual methoxy, ethyl linker ~4.2 Antioxidant, enzyme inhibition Not reported
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) R1: 3,4-dichloro, R2: 4-CF3 Chloro, trifluoromethyl ~5.1 Broad-spectrum antimicrobial (submicromolar MICs) 5–10 (moderate)
Curcumin analog 3d Cyclopentanone backbone with hydroxy/methoxy Diketone, phenolic ~2.9 Antioxidant, ACE inhibition Non-toxic (normal cells)

*Estimated logP values based on substituent contributions.
†Predicted using fragment-based methods.

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioactivity :

  • Halogenated Derivatives (e.g., 2j) : Chlorine and trifluoromethyl groups increase lipophilicity (logP ~5.1), enhancing membrane permeability and antimicrobial potency. However, this correlates with higher cytotoxicity (IC50 5–10 µM) .
  • Methoxy/Propoxy Derivatives : The target compound’s methoxy and propoxy groups provide moderate lipophilicity (logP ~3.8), balancing solubility and bioavailability. Propoxy’s longer alkyl chain may improve binding to hydrophobic enzyme pockets (e.g., cyclooxygenase) compared to shorter alkoxy analogs .
  • Polar Functional Groups : Tranilast’s carboxylic acid group reduces logP (~2.5), favoring solubility but limiting CNS penetration. Its clinical anti-inflammatory efficacy suggests the target compound’s amide group may retain similar activity with better stability .

Biological Activity Profiles: Antimicrobial Activity: Chlorinated analogs (e.g., 2j) exhibit submicromolar MICs against S. aureus, MRSA, and mycobacteria due to electron-withdrawing substituents enhancing target interactions. The target compound’s lack of halogens likely reduces antimicrobial potency but may lower cytotoxicity . Anti-Inflammatory Potential: Tranilast and curcumin analogs (e.g., 3d) show strong anti-inflammatory effects via ROS suppression and ACE inhibition. Enzyme Modulation: Curcumin analogs inhibit tyrosinase and HIV-1 protease via conjugated diketone systems. The target compound’s enamide scaffold may offer distinct binding modes for protease targets .

Cytotoxicity Trade-offs: High lipophilicity (logP >5) in chlorinated cinnamanilides correlates with necrosis in serum-free conditions. The target compound’s moderate logP and absence of strong electron-withdrawing groups may reduce off-target cytotoxicity, as seen in Tranilast and non-halogenated analogs .

Biological Activity

(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known by its CAS number 433707-98-3, is a compound belonging to the class of enamides. This compound is characterized by a conjugated amide group and has been the subject of various studies due to its potential biological activities. The unique structure of this compound, with methoxy and propoxy substituents on the aromatic rings, suggests interesting reactivity and biological profiles.

  • Molecular Formula : C20_{20}H23_{23}NO4_4
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : (E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
  • Synonyms : AURORA 9085, N-(2,4-DIMETHOXYPHENYL)-3-(4-PROPOXYPHENYL)ACRYLAMIDE

Synthesis

The synthesis of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves:

  • Formation of the Enamide Backbone : This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
  • Substitution Reactions : Functionalization of the aromatic rings via nucleophilic substitution reactions to introduce methoxy and propoxy groups.

Biological Activity

Research on the biological activity of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide reveals promising results in various pharmacological contexts.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that related compounds exhibit selective cytotoxic effects against human tumor cell lines, particularly leukemia and breast cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
CompoundCell LineIC50 (µM)
DMPPMCF-75.0
DMPPHL-603.5

The mechanism by which (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been reported to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of caspases.

Anti-inflammatory Properties

Recent studies indicate that this compound may also possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : In vitro assays have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of various diarylidene derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide exhibited significant cytotoxicity against multiple cancer types.
  • Anti-inflammatory Activity Assessment : Another study assessed the anti-inflammatory activity of related compounds using an LPS-induced inflammation model in mice. The results indicated a marked reduction in edema and inflammatory markers in treated groups.

Q & A

Q. What are the recommended synthetic routes for (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step process involving condensation reactions. A method adapted from a related cinnamamide derivative ( ) suggests:

  • Step 1: Prepare the α,β-unsaturated carbonyl intermediate (e.g., via Knoevenagel condensation between 4-propoxyphenylacetic acid and an aldehyde).
  • Step 2: Couple the intermediate with 3,4-dimethoxyaniline using a coupling agent like EDCI/HOBt in anhydrous DMF.
  • Optimization: Control stereochemistry (E/Z) by adjusting solvent polarity (e.g., THF vs. DCM) and reaction temperature (60–80°C). Monitor via TLC or HPLC .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

Use a combination of analytical techniques:

  • 1H/13C-NMR: Confirm the E-configuration of the α,β-unsaturated amide (δ ~7.5–8.0 ppm for trans-vinylic protons) and methoxy/propoxy substituents .
  • IR Spectroscopy: Detect characteristic amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹) .
  • HPLC-MS: Assess purity (>95%) and molecular ion peak (expected [M+H]+ at m/z ~410 based on analogous compounds in ).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screening should include:

  • Antimicrobial Activity: Broth microdilution assays (as in ) to determine MIC/MBC against S. aureus and E. faecalis. Compare with trifluoromethyl derivatives (MICs 0.15–44.5 µM) .
  • Antioxidant Potential: DPPH radical scavenging assays (as in ) to assess radioprotective properties at sub-MIC concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. propoxy groups) influence this compound’s biological activity and selectivity?

  • Substituent Effects: Chlorinated or trifluoromethyl groups on the phenyl rings ( ) enhance antimicrobial activity but may increase cytotoxicity. Propoxy groups likely improve lipophilicity (logP ~3.5), enhancing membrane permeability but potentially reducing solubility .
  • SAR Analysis: Compare with chalcone derivatives ( ); methoxy groups at 3,4-positions increase radical scavenging, while longer alkoxy chains (e.g., propoxy) may alter target binding .

Q. How can contradictory data on cytotoxicity and bioactivity across similar cinnamamides be resolved?

  • Data Normalization: Standardize assays (e.g., consistent cell lines, incubation times). For example, reports cytotoxicity at IC50 >50 µM in HEK-293 cells, while uses bacterial models.
  • Mechanistic Studies: Perform transcriptomic profiling or target-specific assays (e.g., topoisomerase inhibition) to identify off-target effects .

Q. What computational methods are recommended to predict ADMET properties and binding modes?

  • ADMET Prediction: Use SwissADME or ProTox-II to estimate permeability (e.g., Caco-2), CYP inhibition, and acute toxicity (LD50). Analogous compounds ( ) show moderate hepatotoxicity risk .
  • Molecular Docking: Simulate interactions with biological targets (e.g., S. aureus FabI enzyme) using AutoDock Vina. Propoxy groups may occupy hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .

Q. How can crystallographic data resolve uncertainties in the compound’s 3D conformation?

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethanol/water. Analyze bond lengths (C=O ~1.23 Å, C-N ~1.33 Å) and dihedral angles to confirm planarity of the α,β-unsaturated system (as in for similar enamide structures) .

Methodological Notes

  • Contradictions in Bioactivity Data: Differences in substituent electronegativity (e.g., Cl vs. OCH3) and assay conditions (e.g., aerobic vs. anaerobic) must be accounted for when comparing results .
  • Safety Handling: Refer to SDS guidelines () for PPE (gloves, lab coat) and avoid inhalation of fine powders during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.